Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate
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Overview
Description
Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a colorless liquid with a distinctive aroma . This compound is also known by its IUPAC name, Cyclobutaneacetic acid, 2,2-dimethyl-3-oxo-, methyl ester .
Mechanism of Action
Remember to handle all chemical compounds with care, following appropriate safety guidelines. According to the safety information available, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always use appropriate personal protective equipment and follow safe laboratory practices when handling chemical substances.
Biochemical Analysis
Biochemical Properties
It is known that acetate, a related compound, can be involved in various biochemical reactions . Acetate can be converted into acetyl-CoA, a key molecule in metabolism, participating in many biochemical reactions in protein, carbohydrate, and lipid metabolism . It’s plausible that Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate might undergo similar transformations or interact with similar enzymes and proteins, but specific interactions have not been reported yet.
Cellular Effects
Related compounds such as acetate have been shown to have wide-ranging effects on cells, from improved cardiac function to enhanced red blood cell generation and memory formation .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It’s possible that it could be metabolized into other compounds that have known mechanisms of action. For example, if it is metabolized into acetate, it could potentially influence protein acetylation, a key process in gene expression and cellular function .
Metabolic Pathways
Acetate, a related compound, is involved in several metabolic pathways, including the TCA cycle and lipid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate typically involves the esterification of 2-(2,2-dimethyl-3-oxocyclobutyl)acetic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate is unique due to its specific structural features, such as the presence of a cyclobutane ring and the dimethyl substitution at the 2-position . These structural characteristics confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2)6(4-7(9)10)5-8(11)12-3/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWUEQSTDZUMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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